Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide
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Overview
Description
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide is a chemical compound with the molecular formula C12H14BF3KNO. It is known for its unique structure, which includes a trifluoroborate group attached to a phenyl ring that is further substituted with a piperidine-1-carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a trifluoroborate salt. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process involves the following steps:
Formation of the Boronic Acid Derivative: The starting material, a phenylboronic acid, is reacted with piperidine-1-carbonyl chloride to form the corresponding boronic acid derivative.
Trifluoroborate Formation: The boronic acid derivative is then treated with potassium fluoride and a trifluoroborate salt in an organic solvent such as tetrahydrofuran (THF) under anhydrous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce various boron-containing compounds .
Scientific Research Applications
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Material Science: It is used in the development of advanced materials with unique properties, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide
- Potassium trifluoro[3-(morpholine-1-carbonyl)phenyl]boranuide
- Potassium trifluoro[3-(pyrrolidine-1-carbonyl)phenyl]boranuide
Uniqueness
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where other trifluoroborate compounds may not be as effective .
Biological Activity
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide, also known by its IUPAC name potassium trifluoro[4-(1-piperidinylcarbonyl)phenyl]borate(1-), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14BF3KNO
- Molecular Weight : 295.15 g/mol
- CAS Number : 1359865-98-7
- Physical State : Solid
- Purity : ≥ 95% .
This compound has been identified as a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcriptional control. Inhibition of CDK7 can lead to:
- Induction of Apoptosis : By disrupting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, the compound can promote apoptosis in cancer cells, particularly those with aberrant CDK7 activity .
- Anti-Proliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as a therapeutic agent for treating proliferative diseases such as leukemia and melanoma .
Therapeutic Applications
The primary therapeutic applications of this compound include:
- Cancer Treatment : Its role as a CDK7 inhibitor positions it as a candidate for treating various cancers characterized by overactive cell proliferation.
- Treatment of Inflammatory Diseases : Given its mechanism of action, it may also have applications in conditions related to inflammation and autoimmunity .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | CDK7 inhibition |
A549 (Lung Cancer) | 4.8 | Apoptosis induction |
HCT116 (Colon Cancer) | 6.1 | Disruption of transcriptional activity |
This table summarizes findings from preclinical studies that highlight the compound's efficacy across different cancer types.
Animal Studies
In vivo studies using mouse models have provided further insights into the therapeutic potential of this compound:
Properties
IUPAC Name |
potassium;trifluoro-[3-(piperidine-1-carbonyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17;/h4-6,9H,1-3,7-8H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVKVJCSVDXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.